molecular formula C11H5ClF3NO2S B6189912 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid CAS No. 2680533-66-6

2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Cat. No. B6189912
CAS RN: 2680533-66-6
M. Wt: 307.7
InChI Key:
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Description

2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid (2-CFTA) is an organic compound with a wide range of applications in scientific research. It belongs to the family of thiazole derivatives and is used in various laboratory experiments as a reagent. It is also known as 2-Chloro-2-fluoro-1,3-thiazole-4-acetic acid or 2-CFTA. Its chemical structure consists of a chloro-fluoro-phenyl group attached to a thiazole ring that is linked to an acetic acid group. It is a colorless, crystalline solid at room temperature.

Mechanism of Action

2-CFTA acts as an acid catalyst in the synthesis of peptides and proteins. It is believed that the acidity of the compound helps to activate the peptide bond formation between the amino acids. The acidity of the compound also helps to stabilize the peptide bonds, thus increasing the yield of the desired product.
Biochemical and Physiological Effects
2-CFTA has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters in the brain and to activate certain enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, it has been found to have an anti-inflammatory effect, to increase the production of nitric oxide, and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-CFTA is a versatile reagent that can be used in a variety of laboratory experiments. It is easy to handle and is relatively inexpensive, making it a cost-effective reagent. However, it is important to note that the compound is volatile and should be handled with care. In addition, it has a limited shelf life, so it should be used as soon as possible after purchase.

Future Directions

In the future, 2-CFTA could be used in the synthesis of novel compounds with therapeutic properties. For example, it could be used in the synthesis of compounds with anti-inflammatory or anti-cancer activities. In addition, it could be used in the synthesis of materials for use in medical devices, such as medical implants or prostheses. Finally, it could be used in the synthesis of compounds with antiviral properties, which could be used to treat viral infections.

Synthesis Methods

2-CFTA can be synthesized from the reaction of 2-fluoro-4-chlorophenol and thioglycolic acid in an acidic medium. The reaction is carried out in a flask containing an aqueous solution of thioglycolic acid and 2-fluoro-4-chlorophenol. The reaction is heated to a temperature of 80°C and stirred for four hours. The reaction mixture is then cooled to room temperature and the resulting product is collected by filtration.

Scientific Research Applications

2-CFTA is used in a variety of laboratory experiments, such as in the synthesis of peptides and proteins, in the synthesis of heterocyclic compounds, and in the synthesis of organic compounds. It is also used in the synthesis of compounds with biological activities, such as antibiotics, antiviral agents, and anti-cancer agents. In addition, it is used in the synthesis of materials for use in medical devices, such as medical implants and prostheses.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid' involves the synthesis of the intermediate compound 2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-amine, which is then reacted with difluoroacetic acid to obtain the final product.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "carbon disulfide", "sodium hydroxide", "chlorine", "sodium nitrite", "copper sulfate", "sodium acetate", "acetic acid", "difluoroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-amine", "a. Dissolve 4-chloro-2-fluoroaniline in carbon disulfide and add sodium hydroxide.", "b. Add chlorine gas to the reaction mixture and stir for several hours.", "c. Add sodium nitrite and copper sulfate to the reaction mixture and stir for several hours.", "d. Add sodium acetate and acetic acid to the reaction mixture and stir for several hours.", "e. Filter the reaction mixture and wash the solid with water to obtain 2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-amine.", "Step 2: Synthesis of 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid", "a. Dissolve 2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-amine in difluoroacetic acid and heat the mixture to reflux.", "b. Cool the reaction mixture and filter the solid.", "c. Wash the solid with water and dry to obtain the final product, 2-[2-(4-chloro-2-fluorophenyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid." ] }

CAS RN

2680533-66-6

Molecular Formula

C11H5ClF3NO2S

Molecular Weight

307.7

Purity

95

Origin of Product

United States

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